molecular formula C7H7IN2O2 B3302706 4-Iodo-2,6-dimethyl-3-nitropyridine CAS No. 91873-05-1

4-Iodo-2,6-dimethyl-3-nitropyridine

Cat. No. B3302706
CAS RN: 91873-05-1
M. Wt: 278.05 g/mol
InChI Key: BNCPTKYIBKXLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Iodo-2,6-dimethyl-3-nitropyridine” is a chemical compound with the molecular formula C7H7IN2O2 . It has an average mass of 278.047 Da and a monoisotopic mass of 277.955200 Da .


Synthesis Analysis

The synthesis of nitropyridines, such as “4-Iodo-2,6-dimethyl-3-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Crystal Structure and Vibrational Properties

4-Iodo-2,6-dimethyl-3-nitropyridine derivatives exhibit unique crystal structures and vibrational properties. Studies have shown that these compounds can crystallize in various structures, with their molecular conformations and intermolecular interactions offering insights into their vibrational spectra. For instance, the vibrational properties and X-ray crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide demonstrate significant intermolecular interactions and the importance of the short contact between iodine and oxygen atoms in defining its structure (Ban-Oganowska et al., 2001).

Molecular Characterization and Theoretical Calculations

The molecular structures of these compounds have been extensively studied using theoretical calculations, particularly density functional theory (DFT). This approach helps in understanding the optimized molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges of these compounds. For example, the characterization study on 2,6-dimethyl-4-nitropyridine N-oxide using DFT calculations has provided a comprehensive understanding of its molecular structures and vibrational spectra (Yıldırım et al., 2011).

Interaction with Metallic Elements

Research has also explored the interaction of 4-Iodo-2,6-dimethyl-3-nitropyridine derivatives with metallic elements. Studies involving the synthesis and characterization of copper(II) nitrato complexes with methyl-substituted 4-nitropyridine N-oxides, including 2,6-dimethyl-4-nitropyridine N-oxide, highlight their physicochemical characteristics and potential applications in cytotoxicity against certain cancer cell lines (Puszko et al., 2010).

Nonlinear Optical Applications

The potential use of 4-Iodo-2,6-dimethyl-3-nitropyridine derivatives in nonlinear optical (NLO) applications has been a subject of interest. Studies on the laser-induced surface damage, thermal transport, and microhardness of certain organic and semi-organic NLO crystals, including those derived from 2,6-dimethyl-4-nitropyridine, provide valuable information about their suitability for generating blue-green laser radiation (Manivannan et al., 2008).

Chemical Reactivity and Synthesis

The reactivity of these compounds under various conditions has been studied, providing insights into their chemical behavior and applications in synthesis. For example, the reaction of 4-alkyl-2,6-dimethyl-3-nitropyridine methiodides in the presence of ketones has been explored for the synthesis of indoles, demonstrating the versatility of these compounds in organic synthesis (Yurovskaya et al., 1985).

Safety and Hazards

The safety data sheet for a similar compound, “2,6-Dimethyl-3-nitropyridine”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is also classified as a flammable solid .

properties

IUPAC Name

4-iodo-2,6-dimethyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCPTKYIBKXLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,6-dimethyl-3-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2,6-dimethyl-3-nitropyridine
Reactant of Route 2
4-Iodo-2,6-dimethyl-3-nitropyridine
Reactant of Route 3
4-Iodo-2,6-dimethyl-3-nitropyridine
Reactant of Route 4
4-Iodo-2,6-dimethyl-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
4-Iodo-2,6-dimethyl-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
4-Iodo-2,6-dimethyl-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.